1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

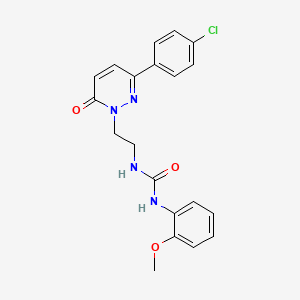

1-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a pyridazinone-derived compound featuring a urea moiety linked to a 2-methoxyphenyl group and a 4-chlorophenyl-substituted pyridazinone core. This structure combines aromatic, heterocyclic, and urea functionalities, which are often associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including alkylation of pyridazinone precursors followed by urea formation via carbodiimide coupling or nucleophilic substitution .

Properties

IUPAC Name |

1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-28-18-5-3-2-4-17(18)23-20(27)22-12-13-25-19(26)11-10-16(24-25)14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMYNVJEZYBVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the pyridazinone ring.

Attachment of the Ethyl Linker: This can be done through alkylation reactions using ethyl halides or similar reagents.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities. The presence of the chlorophenyl and pyridazinone groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of 1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl group may enhance binding affinity to certain targets, while the pyridazinone and methoxyphenyl groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyridazinone derivatives, many of which share the 4-chlorophenyl-pyridazinone scaffold but differ in substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Impact on Bioactivity: The urea group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the ester (Compound 3) or hydrazide (Compound 4) groups. Urea derivatives are known for their role in kinase inhibition (e.g., sorafenib analogs), though specific data for this compound is lacking .

Synthetic Pathways :

- The target compound likely requires a urea-forming step (e.g., reaction of an isocyanate with an amine), differing from the esterification (Compound 3) or hydrazide formation (Compound 4) steps described in .

Pharmacokinetic Considerations :

- The ethyl linker in the target compound may improve solubility compared to bulkier analogs. However, the absence of in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data limits direct comparisons.

Biological Activity

The compound 1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.8 g/mol. The structure features a pyridazinone core, a chlorophenyl group, and a methoxyphenyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClN5O |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | JVZGQNZCGODJSB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The urea moiety is known for forming hydrogen bonds, which can enhance binding affinity to biological targets. The chlorophenyl and methoxyphenyl groups may also influence the compound's lipophilicity and ability to penetrate biological membranes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .

Enzyme Inhibition

The compound has potential as an inhibitor of acetylcholinesterase (AChE) and urease. In related studies, certain derivatives displayed strong inhibitory activity against these enzymes, with IC50 values significantly lower than standard inhibitors .

Anticancer Properties

Compounds with similar structural features have been investigated for anticancer activity. The presence of the pyridazinone core has been linked to cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .

Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of related compounds, several derivatives demonstrated promising results against Salmonella typhi and Bacillus subtilis. Compounds were tested using standard broth microdilution methods, yielding IC50 values ranging from 1.13 µM to 6.28 µM for the most active derivatives .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition showed that several synthesized derivatives exhibited strong activity against urease, with IC50 values significantly lower than those of existing drugs. This suggests their potential application in treating conditions like urea cycle disorders or infections caused by urease-producing bacteria .

Study 3: Anticancer Activity

Research involving the anticancer potential of similar compounds revealed that they could induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction. These findings highlight the need for further exploration of this compound's therapeutic potential in oncology .

Q & A

Q. Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ 3.8–4.0 ppm), and urea NH signals (δ 6.0–7.0 ppm, broad) .

- HRMS : Confirm molecular formula (e.g., C₂₀H₁₈ClN₃O₃) with <2 ppm mass error .

- FT-IR : Identify urea C=O stretch (~1640 cm⁻¹) and pyridazine ring vibrations (~1580 cm⁻¹) .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory biological activity data across assays?

Methodological Answer :

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Substituent Effects : The 4-chlorophenyl group enhances hydrophobic interactions, while the 2-methoxyphenyl urea may alter hydrogen-bonding patterns .

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can modulate solubility and target binding .

Resolution Strategy :- Conduct parallel assays under standardized conditions (e.g., 1% DMSO in PBS).

- Use molecular docking to compare binding modes across protein conformers .

Basic Question: What in vitro models are suitable for initial biological activity screening?

Q. Methodological Answer :

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) for IC₅₀ determination .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability .

Advanced Question: How can researchers address stability challenges in aqueous formulations?

Methodological Answer :

Degradation pathways (e.g., hydrolysis of the urea moiety) require:

- pH Optimization : Buffered formulations at pH 6.5–7.0 to minimize nucleophilic attack .

- Excipient Screening : Addition of cyclodextrins or PEG derivatives to enhance solubility and steric protection .

- Accelerated Stability Studies : Monitor degradation products via HPLC-UV at 40°C/75% RH over 4 weeks .

Advanced Question: What computational methods validate target engagement mechanisms?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with MAP kinases) over 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., chloro to fluoro) to predict potency changes .

- Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors to identify critical binding motifs .

Basic Question: How is the compound’s purity validated for pharmacological studies?

Q. Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- DSC/TGA : Assess thermal stability (decomposition >200°C indicates high purity) .

Advanced Question: What strategies resolve discrepancies in metabolic stability data across species?

Methodological Answer :

Species-specific CYP450 metabolism (e.g., rapid clearance in rodents vs. humans) can be addressed by:

- Microsomal Incubations : Compare t₁/₂ in human, rat, and dog liver microsomes with NADPH cofactors .

- Metabolite ID : LC-HRMS to identify oxidative (e.g., O-demethylation) or conjugative (e.g., glucuronidation) pathways .

- Isotope Labeling : Use ¹⁴C-labeled compound to track major metabolites in excretion studies .

Cross-Disciplinary Question: How can this compound be adapted for agricultural or material science applications?

Q. Methodological Answer :

- Herbicidal Activity : Screen against ALS enzyme (acetolactate synthase) in weeds via enzyme-linked assays .

- Polymer Modification : Incorporate as a crosslinker in urea-formaldehyde resins to enhance thermal stability .

- Photostability Testing : Expose to UV light (λ = 254 nm) to assess degradation for material durability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.